Gastrointestinal Adverse Event Rate in Pediatric IDA: IPC 26.9% vs Ferrous Sulfate 50.9% (P=0.012)
In a randomized, open‑label, 4‑month trial in 103 children aged >6 months with IDA, the proportion of patients experiencing gastrointestinal adverse events (nausea, abdominal pain, constipation) was significantly lower in the IPC group (26.9% [14/52]) compared to the ferrous sulfate group (50.9% [26/51], p=0.012) [1]. Hemoglobin increases were comparable: IPC 2.3±1.3 g/dL vs ferrous sulfate 3.0±2.3 g/dL (n.s.) at month 4 [1]. Acceptability score was superior with IPC (1.63±0.56 vs 2.14±0.75, p=0.001) [1].
| Evidence Dimension | Gastrointestinal adverse event incidence |
|---|---|
| Target Compound Data | 26.9% (14/52 patients) |
| Comparator Or Baseline | Ferrous sulfate: 50.9% (26/51 patients) |
| Quantified Difference | 24 percentage points lower, p=0.012 |
| Conditions | RCT, 103 children >6 months, IDA, IPC 5 mg Fe/kg/day vs ferrous sulfate 5 mg Fe/kg/day, 4 months |
Why This Matters
Procurement of IPC for pediatric formularies directly translates to fewer treatment interruptions and improved compliance in long‑term iron therapy.
- [1] Yasa E, Pehlivanoğlu E, Türker G, Özbek MN. Efficacy, Tolerability, and Acceptability of Iron Hydroxide Polymaltose Complex versus Ferrous Sulfate: A Randomized Trial in Pediatric Patients with Iron Deficiency Anemia. Int J Pediatr. 2011;2011:524520. doi:10.1155/2011/524520. View Source
